molecular formula C8H15NO3 B3016708 Ethyl 4-amino-3-methyloxolane-3-carboxylate CAS No. 1536816-03-1

Ethyl 4-amino-3-methyloxolane-3-carboxylate

Cat. No. B3016708
CAS RN: 1536816-03-1
M. Wt: 173.212
InChI Key: LHPJFKDWWPNNIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of different starting materials to introduce various functional groups into the ethyl carboxylate framework. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was achieved through the reaction of ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid . This method reflects the general approach to synthesizing ethyl carboxylate derivatives by modifying the core structure through various chemical reactions.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . These structural analyses are crucial for understanding the conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of ethyl carboxylate derivatives is influenced by the substituents attached to the core structure. The papers do not provide specific reactions for Ethyl 4-amino-3-methyloxolane-3-carboxylate, but they do discuss the reactivity of similar compounds. For example, the reaction of ethyl aminocrotonates with derivatives of malonic acid to prepare ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates indicates the type of chemical transformations that can be applied to ethyl carboxylate compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. The synthesized compounds are typically analyzed by elemental analysis, FT-IR, NMR, and mass spectrometry to determine their purity and structure . The thermal stability can be assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . These analyses provide a comprehensive understanding of the properties of ethyl carboxylate derivatives, which is essential for their potential application in various fields.

Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 4-amino-3-methyloxolane-3-carboxylate and related compounds participate in chemical synthesis processes, including phosphine-catalyzed annulations and lithiation reactions. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulations with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Furthermore, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate was lithiated smoothly at the 5-methyl position when the 4-acetyl group was protected, facilitating the creation of functionalized 3-isoxazolyl carboxylic acid derivatives (Burkhart et al., 2001).

Optical and Electronic Applications

Ethyl 4-amino-3-methyloxolane-3-carboxylate derivatives have been explored for their potential in optical and electronic applications. A novel compound synthesized for these purposes showed promising characteristics for photodiode applications due to its remarkable optical behavior, indicating the potential for organic photodiodes based on nanostructured films (Elkanzi et al., 2020).

Corrosion Inhibition

Derivatives of Ethyl 4-amino-3-methyloxolane-3-carboxylate have been investigated as corrosion inhibitors for mild steel, crucial for industrial pickling processes. Such studies highlight the compound's role in preventing corrosion, with derivatives showing high efficiency in protecting metal surfaces (Dohare et al., 2017).

Enzymatic Polymerization

In the context of polymer chemistry, Ethyl 4-amino-3-methyloxolane-3-carboxylate-related compounds have been used in enzymatically catalyzed oxidative polymerizations. Such applications demonstrate the compound's versatility in creating cross-linked polymers through free radical polymerization processes (Pang, Ritter, & Tabatabai, 2003).

Safety and Hazards

The safety information for Ethyl 4-amino-3-methyloxolane-3-carboxylate includes several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound or improper storage or handling of the compound.

properties

IUPAC Name

ethyl 4-amino-3-methyloxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-12-7(10)8(2)5-11-4-6(8)9/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPJFKDWWPNNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(COCC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-methyloxolane-3-carboxylate

CAS RN

1536816-03-1
Record name ethyl 4-amino-3-methyloxolane-3-carboxylate
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